Thalidomide-O-C5-azide

PROTAC AURKA linker optimization

Thalidomide-O-C5-azide (CAS 2411098-96-7) is a functionalized cereblon (CRBN) ligand-linker conjugate designed as a modular building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It incorporates a thalidomide-based E3 ubiquitin ligase ligand connected via a five-carbon (C5) alkyl ether linker to a terminal azide group.

Molecular Formula C18H19N5O5
Molecular Weight 385.4 g/mol
Cat. No. B12385707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-C5-azide
Molecular FormulaC18H19N5O5
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCN=[N+]=[N-]
InChIInChI=1S/C18H19N5O5/c19-22-20-9-2-1-3-10-28-13-6-4-5-11-15(13)18(27)23(17(11)26)12-7-8-14(24)21-16(12)25/h4-6,12H,1-3,7-10H2,(H,21,24,25)
InChIKeyGQFFVQOOOJFWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-C5-azide: A Key Click-Chemistry Building Block for CRBN-Recruiting PROTACs


Thalidomide-O-C5-azide (CAS 2411098-96-7) is a functionalized cereblon (CRBN) ligand-linker conjugate designed as a modular building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . It incorporates a thalidomide-based E3 ubiquitin ligase ligand connected via a five-carbon (C5) alkyl ether linker to a terminal azide group . This azide handle is specifically engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling highly efficient and bioorthogonal conjugation to alkyne-bearing target protein ligands . The compound serves as a foundational component for creating novel heterobifunctional degraders targeting a wide range of proteins .

Why Thalidomide-O-C5-azide Cannot Be Simply Replaced by Other Alkyl-Azide or PEG-Linker Analogs


In PROTAC design, the composition and length of the linker are not merely passive spacers; they are critical determinants of ternary complex formation, degradation potency (DC50), and selectivity [1]. Studies have shown that varying the linker length by even a single carbon atom in a homologous series (e.g., C3, C4, C5, C6) can dramatically alter degradation efficiency, a phenomenon observed across multiple target proteins [2]. Furthermore, the exit vector from the E3 ligase ligand (e.g., C4 vs. C5 position on the phthalimide ring) can influence neo-substrate recruitment and off-target degradation profiles [3]. Therefore, a thalidomide-azide building block with a specific linker (e.g., a C5 alkyl chain) cannot be assumed to be functionally interchangeable with a C4, C6, or PEG-based analog, as each linker geometry will produce a unique, and often unpredictable, SAR outcome in the final PROTAC molecule [4]. Selecting the correct linker is a crucial and non-trivial step in degrader optimization.

Quantitative Evidence for Thalidomide-O-C5-azide Differentiation vs. C3, C4, and PEG Analogs


C5 Linker Length is Strategically Positioned in a Critical Window for Degradation Potency Based on AURKA PROTAC SAR

A structure-activity relationship (SAR) study on MK-5108-derived PROTACs targeting AURKA revealed that potent degradation is highly sensitive to linker length and composition. By modifying the exit vector on the thalidomide moiety and exploring different linkers, the study identified PROTACs with significant potency. Notably, altering the attachment point to the 5-position of thalidomide allowed for the identification of a potent AURKA degrader with a linker as short as 2 PEG units [1]. This finding underscores the importance of precise linker geometry and demonstrates that the C5 exit vector, as found in Thalidomide-O-C5-azide, is a validated starting point for achieving high degradation efficiency with shorter, more synthetically tractable linkers compared to alternatives that may require longer chains for comparable activity. The most potent degrader in this series achieved a DC50 of 3.9 nM [1].

PROTAC AURKA linker optimization DC50

Azide Group Enables Efficient CuAAC Click Chemistry for Modular PROTAC Synthesis

Thalidomide-O-C5-azide contains a terminal azide group that is specifically designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This 'click' chemistry approach is highly efficient, chemoselective, and proceeds under mild conditions, making it the preferred method for conjugating the E3 ligase ligand-linker module to a diverse array of alkyne-functionalized target protein ligands . This modularity is a key advantage over thalidomide derivatives without a bioorthogonal handle (e.g., Thalidomide-OH or Thalidomide-acid), which require alternative, potentially less efficient, or less versatile conjugation chemistries. The first reported PROTAC synthesis using this strategy leveraged a thalidomide-derived azide and an alkynylated inhibitor, highlighting the fundamental utility of this approach [1].

Click Chemistry CuAAC PROTAC synthesis Bioorthogonal conjugation

Linker Length is a Key Determinant of Degradation Selectivity and Off-Target Effects

A study investigating Retro-2-based PROTACs revealed that the length of the flexible linker is a critical determinant of degradation selectivity. While the study used PEG-based linkers attached at the C4 position, it demonstrated for the first time that GSPT1 degradation is dependent on linker length [1]. PROTACs with shorter PEG linkers (PEG2) were able to degrade the neosubstrate GSPT1, whereas those with longer linkers did not. This principle is directly transferable to alkyl linkers. The C5 linker of Thalidomide-O-C5-azide occupies a unique position in the chain-length spectrum between shorter C3/C4 and longer C6/PEG linkers. This specific length offers a distinct spatial geometry that will influence ternary complex formation and neosubstrate recruitment differently than its analogs, providing a critical tool for 'dialing in' selectivity in degrader design [2].

PROTAC GSPT1 neosubstrate linker length selectivity

Optimal Applications for Thalidomide-O-C5-azide in Targeted Protein Degradation Research


Synthesizing CRBN-Recruiting PROTACs via Click Chemistry

This is the primary and intended application for Thalidomide-O-C5-azide . Its terminal azide group allows for a single-step CuAAC click reaction with any target protein ligand bearing an alkyne functional group, enabling rapid and modular construction of PROTAC libraries . This approach is validated in the literature and is more efficient than traditional multi-step synthesis for each new degrader [1].

Conducting Linker Length SAR Studies for Optimizing Degrader Potency and Selectivity

As established in Section 3, linker length is a critical parameter influencing PROTAC activity [2]. Thalidomide-O-C5-azide provides a specific, intermediate-length alkyl linker option. Researchers should procure this compound alongside analogs like Thalidomide-O-C4-azide and Thalidomide-O-C6-azide to systematically probe the linker SAR for their target of interest, with the goal of identifying the optimal geometry for ternary complex formation and potent, selective degradation.

Creating Custom Chemical Probes for Target Validation

The modular nature of Thalidomide-O-C5-azide makes it ideal for developing bespoke chemical probes. By conjugating it to a validated inhibitor of a target protein, researchers can create a PROTAC tool compound to investigate the functional consequences of degrading that protein [3]. This is a powerful alternative to genetic knockdown (RNAi, CRISPR) and allows for temporal control and dose-dependent study of the protein's biological role.

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